molecular formula C16H27NO2S B7459571 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

Cat. No. B7459571
M. Wt: 297.5 g/mol
InChI Key: JIKYUAZNATZMHB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, also known as DBMB, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown potential in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In animal models, 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been shown to decrease the production of bicarbonate and protons, leading to a decrease in blood pH. This decrease in blood pH has been shown to have various effects on physiological processes such as respiration and circulation.

Advantages and Limitations for Lab Experiments

The use of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in lab experiments has various advantages and limitations. One of the main advantages of using 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is its specificity for carbonic anhydrase inhibition. This specificity allows for the study of the physiological and biochemical effects of carbonic anhydrase inhibition without affecting other physiological processes. However, 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has limitations such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are various future directions for the use of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in scientific research. One potential direction is the study of the effects of carbonic anhydrase inhibition in different animal models and under different physiological conditions. Another potential direction is the development of new compounds based on 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide that have improved solubility and bioavailability. Additionally, the use of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide in the study of other physiological processes that are affected by carbonic anhydrase inhibition could lead to new insights into the role of carbonic anhydrase in the body.
Conclusion:
In conclusion, 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide compound that has been used in scientific research for various purposes. Its specificity for carbonic anhydrase inhibition has allowed for the study of the physiological and biochemical effects of carbonic anhydrase inhibition in various animal models. While 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has limitations such as its low solubility in water, the development of new compounds based on 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide and the study of other physiological processes affected by carbonic anhydrase inhibition could lead to new insights into the role of carbonic anhydrase in the body.

Synthesis Methods

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can be synthesized using different methods. One of the most common methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide.

Scientific Research Applications

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been used in scientific research for various purposes. One of the main applications of 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is in the field of biochemistry and physiology. 3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological and biochemical effects of carbonic anhydrase inhibition in various animal models.

properties

IUPAC Name

3,4-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2S/c1-12(2)10-17(11-13(3)4)20(18,19)16-8-7-14(5)15(6)9-16/h7-9,12-13H,10-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKYUAZNATZMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

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